molecular formula C21H24ClN3O4 B2543930 N'-(3-CHLORO-4-METHOXYPHENYL)-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]ETHANEDIAMIDE CAS No. 1428349-92-1

N'-(3-CHLORO-4-METHOXYPHENYL)-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]ETHANEDIAMIDE

Cat. No.: B2543930
CAS No.: 1428349-92-1
M. Wt: 417.89
InChI Key: ZLQPODSUZZMCDD-UHFFFAOYSA-N
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Description

“N’-(3-CHLORO-4-METHOXYPHENYL)-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]ETHANEDIAMIDE” is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests potential interactions with biological systems and possible uses in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-(3-CHLORO-4-METHOXYPHENYL)-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]ETHANEDIAMIDE” likely involves multiple steps, including:

    Formation of the benzofuran ring: This could be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloro and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.

    Coupling of the benzofuran and phenyl rings: This step may involve amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzofuran ring.

    Reduction: Reduction reactions could target the chloro group or the amide bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for drug development targeting specific receptors or enzymes.

    Pharmacology: Studying its effects on biological systems, including potential therapeutic effects.

    Materials Science: Exploring its properties for use in advanced materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Potential mechanisms could involve:

    Binding to receptors: Modulating receptor activity in the nervous system or other tissues.

    Enzyme inhibition: Inhibiting specific enzymes involved in disease pathways.

    Signal transduction: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-CHLORO-4-METHOXYPHENYL)-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]ETHANEDIAMIDE: can be compared to other benzofuran derivatives or compounds with similar functional groups.

Uniqueness

    Structural Features: The combination of the benzofuran ring, chloro, and methoxy groups, and the dimethylaminoethyl chain makes it unique.

    Biological Activity: Its specific interactions with biological targets may differ from similar compounds, leading to unique pharmacological profiles.

For precise and detailed information, consulting scientific literature, databases, or conducting experimental research would be necessary.

Biological Activity

N'-(3-Chloro-4-methoxyphenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]ethanediamide, a compound of significant interest in medicinal chemistry, has been studied for its various biological activities. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a chloro group, methoxy group, and a benzofuran moiety. Its molecular formula is C20H24ClN3O2C_{20}H_{24}ClN_{3}O_{2}, indicating a relatively high molecular weight and potential for diverse interactions within biological systems.

Antibacterial Activity

Recent studies have demonstrated that derivatives of similar structures exhibit potent antibacterial properties. For instance, compounds with piperidine rings have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged significantly, suggesting that structural modifications can enhance antibacterial efficacy.

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0048E. coli
Compound B0.0195Bacillus mycoides
Compound C16.69C. albicans

These results indicate that modifications to the phenyl ring or the introduction of electron-donating groups can enhance antibacterial activity .

Antifungal Activity

The compound's antifungal activity has also been evaluated in vitro. Similar derivatives have shown promising results against fungal strains such as Candida albicans and Fusarium oxysporum. The MIC values for these activities ranged from 4.69 to 78.23 µM, highlighting the potential of this compound in treating fungal infections.

Fungal StrainMIC (µM)
C. albicans16.69
F. oxysporum56.74

This data suggests that the presence of specific functional groups can significantly influence antifungal potency .

The mechanism of action for compounds similar to this compound often involves interference with bacterial cell wall synthesis or disruption of cell membrane integrity. Inhibition of key enzymes involved in these processes has been noted in studies on related compounds .

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of piperidine-based compounds and tested their antimicrobial efficacy against a panel of bacterial strains. The study highlighted that modifications at the para position on the phenyl ring led to increased antibacterial activity, with one derivative achieving an MIC as low as 0.0048 mg/mL against E. coli .

Case Study 2: Therapeutic Potential

Another investigation focused on the therapeutic potential of benzofuran derivatives in treating resistant bacterial strains. The study concluded that the incorporation of dimethylamino groups significantly enhanced both antibacterial and antifungal activities, suggesting that this compound could be a candidate for further development .

Properties

IUPAC Name

N'-(3-chloro-4-methoxyphenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4/c1-25(2)17(13-4-6-18-14(10-13)8-9-29-18)12-23-20(26)21(27)24-15-5-7-19(28-3)16(22)11-15/h4-7,10-11,17H,8-9,12H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQPODSUZZMCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC(=C(C=C1)OC)Cl)C2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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